molecular formula C10H9ClF3N B13965219 4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

Cat. No.: B13965219
M. Wt: 235.63 g/mol
InChI Key: RJCVISKGINSUQV-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, such as 4-chloroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Cyclopropylation: The amino group is then reacted with cyclopropyl bromide in the presence of a base (e.g., sodium hydride) to introduce the cyclopropyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using reagents like trifluoromethyl iodide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)aniline
  • 4-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)aniline

Uniqueness

4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications.

Properties

Molecular Formula

C10H9ClF3N

Molecular Weight

235.63 g/mol

IUPAC Name

4-chloro-N-cyclopropyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C10H9ClF3N/c11-7-1-3-8(4-2-7)15(9-5-6-9)10(12,13)14/h1-4,9H,5-6H2

InChI Key

RJCVISKGINSUQV-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(C2=CC=C(C=C2)Cl)C(F)(F)F

Origin of Product

United States

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